molecular formula C17H15N7 B11495668 N~1~-[(E)-(1-methyl-2-phenyl-1H-indol-3-yl)methylidene]-1H-tetrazole-1,5-diamine

N~1~-[(E)-(1-methyl-2-phenyl-1H-indol-3-yl)methylidene]-1H-tetrazole-1,5-diamine

Cat. No.: B11495668
M. Wt: 317.3 g/mol
InChI Key: FFEAISGLWXLUNJ-YBFXNURJSA-N
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Description

(1E)-N1-[(1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N1-[(1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the condensation of 1-methyl-2-phenyl-1H-indole-3-carbaldehyde with 1H-1,2,3,4-tetrazole-1,5-diamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

(1E)-N1-[(1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, (1E)-N1-[(1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anti-inflammatory, and anticancer activities .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. It has been found to inhibit certain enzymes and receptors, making it a candidate for drug development .

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel compounds with specific properties .

Mechanism of Action

The mechanism of action of (1E)-N1-[(1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
  • 2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
  • 3-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE

Uniqueness

The uniqueness of (1E)-N1-[(1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H15N7

Molecular Weight

317.3 g/mol

IUPAC Name

1-[(E)-(1-methyl-2-phenylindol-3-yl)methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C17H15N7/c1-23-15-10-6-5-9-13(15)14(11-19-24-17(18)20-21-22-24)16(23)12-7-3-2-4-8-12/h2-11H,1H3,(H2,18,20,22)/b19-11+

InChI Key

FFEAISGLWXLUNJ-YBFXNURJSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)/C=N/N4C(=NN=N4)N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=NN4C(=NN=N4)N

Origin of Product

United States

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